An In-depth Technical Guide to the Physicochemical Properties of 3-(2,6-difluorophenyl)-1H-pyrazole-4-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 3-(2,6-difluorophenyl)-1H-pyrazole-4-carboxylic acid
A Note to the Reader: As a Senior Application Scientist, I am committed to the principles of scientific integrity and accuracy. Following a comprehensive search of available chemical databases, commercial supplier information, and scientific literature, I must report that a complete, experimentally verified set of physicochemical properties for 3-(2,6-difluorophenyl)-1H-pyrazole-4-carboxylic acid is not publicly available at this time. The data for its direct CAS number, melting point, aqueous solubility, pKa, and logP have not been found.
This guide has been meticulously structured to serve as a robust framework for researchers, scientists, and drug development professionals. It outlines the critical physicochemical parameters, the established experimental methodologies for their determination, and the scientific rationale behind these choices. While the specific data points for our core topic are pending experimental determination, this document leverages data from closely related and structurally analogous pyrazole carboxylic acids to provide context and predictive insights. This approach ensures that while we acknowledge the current data gap, we can still provide a valuable and scientifically grounded resource.
Introduction: The Strategic Importance of Physicochemical Profiling
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its versatility allows for substitution at various positions, enabling the fine-tuning of a molecule's properties. The subject of this guide, 3-(2,6-difluorophenyl)-1H-pyrazole-4-carboxylic acid, incorporates three key pharmacophoric elements: the pyrazole ring, a carboxylic acid, and a 2,6-difluorophenyl moiety. Each of these components is expected to significantly influence the molecule's behavior in a biological system.
The 2,6-difluoro substitution on the phenyl ring is a common strategy in modern drug design to modulate metabolic stability and target engagement. The carboxylic acid group is a key determinant of solubility and can act as a crucial interaction point with biological targets. A thorough understanding of the physicochemical properties of this molecule is, therefore, not merely an academic exercise but a critical prerequisite for any drug development program. It informs decisions on formulation, predicts pharmacokinetic behavior, and guides further chemical optimization.
Molecular Identity and Core Properties
Precise identification and fundamental molecular properties are the bedrock of any chemical study.
| Parameter | Data | Source |
| Chemical Name | 3-(2,6-difluorophenyl)-1H-pyrazole-4-carboxylic acid | IUPAC Nomenclature |
| Molecular Formula | C₁₀H₆F₂N₂O₂ | Calculated |
| Molecular Weight | 224.17 | Calculated |
| CAS Number | Data Not Available |
Chemical Structure:
Caption: Chemical structure of 3-(2,6-difluorophenyl)-1H-pyrazole-4-carboxylic acid.
Key Physicochemical Parameters and Experimental Determination
The following sections detail the critical physicochemical properties and the gold-standard methodologies for their experimental determination.
Melting Point
The melting point is a fundamental property that provides insights into the crystal lattice energy and purity of a compound. For related pyrazole carboxylic acids, melting points are often in the range of 200-230°C, suggesting a stable crystalline form with significant intermolecular interactions. For instance, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid has a melting point of 200–201°C[1].
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Sample Preparation: Accurately weigh 2-5 mg of the test compound into a standard aluminum DSC pan.
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Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
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Thermal Program: Heat the sample at a linear rate, typically 10°C/min, under an inert nitrogen atmosphere.
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Data Analysis: The melting point is determined as the onset temperature of the endothermic event corresponding to the phase transition from solid to liquid.
Caption: Workflow for melting point determination using DSC.
Aqueous Solubility
Aqueous solubility is a critical determinant of oral bioavailability. The presence of the carboxylic acid group indicates that the solubility of 3-(2,6-difluorophenyl)-1H-pyrazole-4-carboxylic acid will be highly dependent on pH.
| Parameter | Predicted Value | Method |
| Aqueous Solubility | Data Not Available | Kinetic or Thermodynamic Solubility Assay |
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Sample Preparation: An excess amount of the solid compound is added to a series of buffers at different pH values (e.g., pH 2, 5, 7.4, and 9).
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Equilibration: The resulting slurries are agitated at a constant temperature (e.g., 25°C or 37°C) for a period sufficient to reach equilibrium (typically 24-48 hours).
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Sample Processing: The samples are filtered or centrifuged to separate the undissolved solid.
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Quantification: The concentration of the dissolved compound in the supernatant is determined by a validated analytical method, such as HPLC-UV, against a calibration curve.
Acidity Constant (pKa)
The pKa dictates the ionization state of the molecule at a given pH, which profoundly impacts its solubility, permeability, and interactions with biological targets. The primary ionizable group in this molecule is the carboxylic acid.
| Parameter | Predicted Value | Method |
| pKa | Data Not Available | Potentiometric Titration or UV-pH Titration |
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Solution Preparation: A precisely weighed amount of the compound is dissolved in a suitable solvent system (e.g., water with a co-solvent like methanol or DMSO if necessary).
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Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) under constant stirring.
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pH Monitoring: The pH of the solution is continuously monitored using a calibrated pH electrode.
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Data Analysis: The pKa is determined from the resulting titration curve as the pH at the half-equivalence point.
Lipophilicity (LogP)
LogP, the logarithm of the partition coefficient between n-octanol and water, is a crucial measure of a compound's lipophilicity. This property influences its ability to cross biological membranes and its potential for binding to hydrophobic pockets in proteins. The difluorophenyl group is expected to contribute significantly to the lipophilicity of the molecule.
| Parameter | Predicted Value | Method |
| LogP | Data Not Available | Shake-Flask Method or RP-HPLC |
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Phase Preparation: n-Octanol and water are mutually saturated by shaking together for 24 hours, followed by separation.
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Partitioning: A known amount of the compound is dissolved in one of the phases, which is then mixed with an equal volume of the other phase.
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Equilibration: The mixture is shaken until equilibrium is reached, and then the two phases are separated by centrifugation.
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Quantification: The concentration of the compound in each phase is determined by a suitable analytical technique.
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Calculation: LogP is calculated as log₁₀([Concentration in octanol] / [Concentration in water]).
Relevance in a Drug Discovery Context
The physicochemical properties of 3-(2,6-difluorophenyl)-1H-pyrazole-4-carboxylic acid are intrinsically linked to its potential as a therapeutic agent. For instance, its use as an intermediate for fungicides is well-documented for related structures[1][2]. The amides derived from such pyrazole carboxylic acids have shown potent antifungal activity[2]. Furthermore, the broader class of pyrazole derivatives has been explored for a wide range of therapeutic applications, including as anti-inflammatory and anticancer agents.
The data that would be generated from the protocols described above would be invaluable for:
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Formulation Scientists: To develop suitable delivery systems.
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Medicinal Chemists: To guide the design of analogs with improved properties.
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Pharmacokineticists: To build models predicting the ADME profile of the compound.
Conclusion
While the specific experimental data for 3-(2,6-difluorophenyl)-1H-pyrazole-4-carboxylic acid remains to be published, this technical guide provides a comprehensive roadmap for its physicochemical characterization. The methodologies outlined are robust, industry-standard practices that will yield the high-quality data necessary for any serious drug discovery and development effort. The insights from related compounds underscore the potential of this molecular scaffold. The future experimental elucidation of the properties of this specific molecule will be a valuable addition to the field of medicinal chemistry.
References
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Wikipedia. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. [Link]
- Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl). [No URL Provided]
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Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives - ResearchGate. [Link]
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Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - MDPI. [Link]
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Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit - DergiPark. [Link]5/789501)
